molecular formula C9H8FN3O B1323452 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine CAS No. 828911-26-8

5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine

Cat. No. B1323452
Key on ui cas rn: 828911-26-8
M. Wt: 193.18 g/mol
InChI Key: YZCYIPLTOREIPI-UHFFFAOYSA-N
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Patent
US07122548B2

Procedure details

A mixture of 5-(4-fluoro-benzyl)-[1,3,4]oxadiazol-2-ylamine 10.182 g (52.7 mmol), water 80 mL and anhydrous hydrazine 20 mL was refluxed under nitrogen on an oil bath (190-200 ° C.) for 23 hours. The mixture was cooled and allowed to crystallize at R.T. under nitrogen overnight. The precipitated product was collected by filtration, washed with ice-cold water (10 mL) and dried on high vacuum. The crude product was re-crystallized from water 60 mL (reflux under nitrogen, than to +4° C. in a refrigerator overnight). The product was filtered, washed with ice-cold water and dried on high vacuum. Y=6.210 g (56.5%) of a large white crystals. 1H-NMR(DMSO-d6, 400 MHz): 7.267 (app d, J=8.6 Hz, J=5.5 Hz, 2H), 7.097 (app t, J=9.0 Hz, 2H), 5.509 (br s, 2H), 5.339 (s, 2H), 3.884 (s, 2H); 19F-NMR(DMSO-d6, 376.5 MHz): −117.14 (m, 1F).
Quantity
10.182 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:14]=[CH:13][C:5]([CH2:6][C:7]2[O:11]C(N)=[N:9][N:8]=2)=[CH:4][CH:3]=1.NN.[OH2:17]>>[OH:17][C:2]1[CH:14]=[CH:13][C:5]([CH2:6][C:7]([NH:8][NH2:9])=[O:11])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
10.182 g
Type
reactant
Smiles
FC1=CC=C(CC2=NN=C(O2)N)C=C1
Name
Quantity
20 mL
Type
reactant
Smiles
NN
Name
Quantity
80 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
195 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
to crystallize at R.T. under nitrogen overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The precipitated product was collected by filtration
WASH
Type
WASH
Details
washed with ice-cold water (10 mL)
CUSTOM
Type
CUSTOM
Details
dried on high vacuum
CUSTOM
Type
CUSTOM
Details
The crude product was re-crystallized from water 60 mL (
TEMPERATURE
Type
TEMPERATURE
Details
reflux under nitrogen, than to +4° C. in a refrigerator overnight)
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The product was filtered
WASH
Type
WASH
Details
washed with ice-cold water
CUSTOM
Type
CUSTOM
Details
dried on high vacuum

Outcomes

Product
Name
Type
Smiles
OC1=CC=C(C=C1)CC(=O)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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